molecular formula C24H27N3O3 B4444005 3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one

3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B4444005
M. Wt: 405.5 g/mol
InChI Key: CDPVWDLYEYWPKW-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and indole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining quinazolinone and indole derivatives under acidic or basic conditions.

    Hydroxyalkylation: Introducing the hydroxypropyl group through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and quinazolinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, making them valuable in biochemical research.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Indole Derivatives: Compounds containing indole moieties.

Uniqueness

The uniqueness of 3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-hydroxypropyl)-2-[(5-methyl-2-oxo-1-propan-2-yl-3H-indol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-15(2)27-21-10-9-16(3)13-18(21)19(24(27)30)14-22-25-20-8-5-4-7-17(20)23(29)26(22)11-6-12-28/h4-5,7-10,13,15,19,28H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVWDLYEYWPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3CCCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 3
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 4
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 5
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 6
3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one

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